5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
Description
Properties
IUPAC Name |
5-amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-3,9,13H,4-5,11H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIMEVRYNPDDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=CC=C2)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-1,2,3,4-tetrahydroisoquinoline involves the reaction of piperidine with thionyl chloride to form piperidine chlorosulfinate, which is then reacted with ammonia to yield the desired product . Another method involves the condensation of phenylethylamine derivatives with aldehydes to form iminium intermediates, which are then cyclized to produce tetrahydroisoquinoline derivatives .
Industrial Production Methods
Industrial production methods for 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide typically involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents and conditions may vary to optimize yield and purity, and to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and fluorescent substances.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Properties of 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide and Analogues
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| This compound | 1549342-83-7 | C₉H₁₅N₅O | 209.25 | 5-amino, 1-carboxamide | Bicyclic core; high polarity |
| 5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | N/A | C₉H₁₁N₃O·HCl | ~217.67* | 1-ketone, hydrochloride salt | Enhanced solubility (ionic form) |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | C₁₀H₁₃N | 147.22 | 6-methyl, no amino/carboxamide | Simpler structure; lower polarity |
| Pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) | N/A | Varies | ~280–350 | Pyrazole core, carboximidamide group | Monocyclic; imine functionality |
*Estimated based on molecular formula.
Key Differences and Implications
(a) Core Structure and Functional Groups
- Target Compound: The tetrahydroisoquinoline scaffold provides a rigid bicyclic system, favoring interactions with biological targets like enzymes or receptors. The carboxamide and amino groups enhance hydrophilicity and hydrogen-bonding capacity, making it suitable for medicinal chemistry applications .
- Tetrahydroisoquinolin-1-one Hydrochloride: Replacement of the carboxamide with a ketone reduces hydrogen-bonding donors but improves solubility via hydrochloride salt formation .
- Pyrazole-carboximidamides: Monocyclic pyrazole cores with carboximidamide groups (N–C=N–NH₂) differ in electronic properties and reactivity, often explored as kinase inhibitors or antimicrobial agents .
(b) Physicochemical Properties
- Solubility : The hydrochloride salt derivative () is expected to exhibit higher aqueous solubility than the free base carboxamide .
- Molecular Weight : The target compound (209.25 g/mol) is heavier than 6-methyl-THQ (147.22 g/mol), reflecting its additional functional groups .
Discrepancies and Limitations
- Naming Inconsistency: lists the IUPAC name as "5-amino-1-piperidin-4-ylimidazole-4-carboxamide," which conflicts with the tetrahydroisoquinoline structure. This may reflect an error in the source material, requiring verification from authoritative databases .
- Data Gaps : Biological activity data (e.g., IC₅₀, solubility) are absent in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (THIQ) is a compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, including antimalarial, neuroprotective, and anticancer effects. The compound's structure allows it to interact with various biological targets, influencing multiple pathways.
Antimalarial Activity
Research has demonstrated that THIQ derivatives possess potent antimalarial properties. For instance, a study identified several dihydroisoquinolone analogs with significant activity against Plasmodium falciparum, the causative agent of malaria. These compounds showed no cytotoxicity to mammalian cells while effectively inhibiting the growth of resistant strains in vitro .
Table 1: Antimalarial Activity of THIQ Derivatives
| Compound | EC50 (nM) | Resistance Strain | Cytotoxicity |
|---|---|---|---|
| Compound 13i | <500 | Multiple strains | None |
| Analog 10b | <500 | Resistant strains | None |
| Analog 13h | <100 | Resistant strains | None |
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Enzyme Interaction : The compound interacts with specific enzymes and receptors through hydrogen bonding and other molecular interactions. This modulation can lead to altered enzyme activity and downstream effects on cellular processes.
- Neuroprotective Effects : THIQ derivatives have shown promise in neuroprotection against neurodegenerative disorders. Their ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of THIQ is crucial for optimizing its therapeutic potential. Modifications at specific positions on the tetrahydroisoquinoline scaffold can significantly affect biological activity.
Key Findings from SAR Studies :
- Substituents at N-2 and C-4 significantly influence potency against malaria .
- Compounds with an isobutyl group at N-2 exhibited enhanced activity compared to those with smaller or larger substituents.
- The presence of a carboxanilide at C-4 was found to be critical for maintaining high potency .
Case Studies
Several studies have highlighted the efficacy of 5-Amino-1,2,3,4-tetrahydroisoquinoline derivatives in various biological contexts:
- Antimalarial Screening : A systematic screening identified lead compounds from a series of THIQ analogs that demonstrated high potency against P. falciparum while maintaining low toxicity in mammalian cells. Notably, the (+)-(3S,4S) enantiomer showed superior efficacy in vivo .
- Opioid Receptor Research : Another study focused on THIQ derivatives as kappa-opioid receptor antagonists. One compound demonstrated exceptional selectivity with a binding affinity (K_e) of 0.37 nM for the kappa receptor compared to mu and delta receptors .
Q & A
Advanced Research Question
- Molecular dynamics simulations : Assess stability in lipid bilayers (e.g., GROMACS) to predict blood-brain barrier permeability .
- ADMET prediction tools : Use SwissADME or ProTox-II to evaluate solubility (LogP <3), cytochrome P450 inhibition, and hepatotoxicity. The tetrahydroisoquinoline core may confer moderate CNS penetration but requires optimization to reduce off-target effects .
How can researchers resolve contradictions in reported synthesis yields for derivatives?
Advanced Research Question
Discrepancies in yields (e.g., 53% vs. 97% for similar reactions) often stem from:
- Isonitrile reactivity : Electron-deficient isonitriles (e.g., benzylisonitrile) accelerate imine formation, improving yields .
- Oxidant efficiency : IBX purity and moisture sensitivity critically impact reaction completion; anhydrous conditions and fresh reagent batches are essential .
- Workup protocols : Column chromatography vs. recrystallization can alter isolated yields by 10–15% .
What derivatization strategies enhance solubility or stability for in vivo studies?
Advanced Research Question
- Pro-drug approaches : Esterify the carboxamide (e.g., ethyl esters) to increase lipophilicity, enabling hydrolysis to the active form in vivo .
- PEGylation : Attach polyethylene glycol (PEG) chains to the amino group to prolong half-life .
- Salt formation : Hydrochloride salts (e.g., D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride) improve crystallinity and storage stability .
How does the compound’s stereochemistry influence its interaction with biological targets?
Advanced Research Question
Enantiomers exhibit divergent binding modes. For example, (1S,4R)-configured analogs show higher affinity for aminopeptidase N due to optimal hydrogen bonding with catalytic residues, whereas (1R,4S) isomers are inactive . Chiral HPLC (e.g., Daicel Chiralpak columns) or asymmetric synthesis (e.g., Evans’ oxazaborolidine catalysts) are required to isolate enantiopure forms .
What analytical challenges arise in detecting trace impurities during scale-up?
Advanced Research Question
- HPLC-MS/MS : Quantify residual solvents (e.g., ethyl acetate) and synthetic byproducts (e.g., dimerized tetrahydroisoquinoline) at ppm levels .
- NMR spiking : Use deuterated internal standards to distinguish impurities from solvent peaks .
Tables
Table 1. Representative Synthetic Yields of Derivatives
| Derivative | Reactants | Yield (%) | Reference |
|---|---|---|---|
| 4f | Acetic acid, THIQ, t-BuNC | 53 | |
| 4b | Benzoic acid, THIQ, CyNC | 97 | |
| 4j | Cinnamic acid, THIQ, BnNC | 87 |
Table 2. Key Physicochemical Properties
| Property | Value/Description | Method |
|---|---|---|
| LogP | 1.8–2.5 | SwissADME Prediction |
| Aqueous solubility | 0.1–1.2 mg/mL | Shake-flask assay |
| Thermal stability | Decomposes >300°C | TGA/DSC analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
